Riluzole

描述

Historical Context of Riluzole in Disease Management

The journey of this compound in the clinical setting began with its development and subsequent approval by the U.S. Food and Drug Administration (FDA) in 1995 for the treatment of amyotrophic lateral sclerosis (ALS). nih.govwikipedia.org This marked a pivotal moment, as it became the first drug available to show a modest but statistically significant benefit in prolonging survival for patients with ALS. nih.gov The approval was based on the results of two large-scale, double-blind, placebo-controlled clinical trials involving over 1,100 patients, which demonstrated that this compound could extend survival. als-mnd.orgnih.gov Following its FDA approval, this compound received marketing authorization in the European Union in 1996. wikipedia.org Over the years, different formulations have been developed, including a liquid suspension and an oral film, to aid patients who experience difficulty swallowing, a common symptom of advanced ALS. als.orgneurologylive.comals.org

Overview of this compound's Therapeutic Significance in Neurological Disorders

The therapeutic importance of this compound is most prominently established in the management of amyotrophic lateral sclerosis (ALS). als-mnd.org It is the only drug licensed to treat ALS that has been demonstrated to slow the course of the disease and extend survival. nih.gov The mechanism of action is not entirely understood but is believed to involve the modulation of glutamate (B1630785) transmission. als-mnd.orgpatsnap.com Specifically, it is thought to inhibit the release of glutamate and inactivate voltage-dependent sodium channels. drugbank.comnih.gov

Beyond ALS, the neuroprotective properties of this compound have spurred research into its potential application for a variety of other neurological and psychiatric conditions. These include neurodegenerative movement disorders such as Huntington's disease and Parkinson's disease, as well as conditions like spinal cord injury and treatment-resistant depression. ataxia.orgclinicaltrials.eu While its efficacy in some of these areas remains under investigation with mixed results, the breadth of research highlights its significance as a tool for exploring therapeutic strategies against excitotoxic neuronal damage. wikipedia.orgmdpi.com

Detailed Research Findings on this compound in Various Neurological Conditions

| Condition | Study Type | Key Findings |

| Amyotrophic Lateral Sclerosis (ALS) | Two double-blind, placebo-controlled clinical trials | Showed a modest but statistically significant benefit in prolonging survival. nih.gov |

| Real-world evidence from clinical databases | Suggests a potential for a greater extension of survival than initially observed in clinical trials. nih.gov | |

| Huntington's Disease | 3-year, randomized, double-blind, placebo-controlled trial | No neuroprotective or beneficial symptomatic effects were demonstrated. nih.govresearchgate.net |

| 8-week, double-blind, dose-ranging multicenter study | This compound at 200 mg/day ameliorated chorea intensity but did not improve functional capacity. neurology.org | |

| Parkinson's Disease and Parkinson Plus Disorders | Double-blind, randomized, placebo-controlled trial in PSP and MSA | Did not show a significant effect on survival or the rate of functional deterioration. nih.govresearchgate.net |

| Proof-of-principle clinical trial in advanced Parkinson's disease | To evaluate effects on parkinsonian signs and levodopa-associated motor complications. nih.govclinicaltrials.govveeva.com | |

| Spinal Cord Injury (SCI) | Preclinical studies in rodent models | Showed increased neural tissue preservation and improved behavioral outcomes. clinicaltrials.gov |

| Phase I/IIa clinical trial | Demonstrated significant improvement in neurological outcomes and a favorable safety profile. mdpi.comresearchgate.net | |

| Phase III international, multi-center, randomized, double-blinded, placebo-controlled trial (RISCIS) | The primary analysis did not meet the predetermined endpoint for efficacy, but pre-planned secondary analyses showed significant gains in functional recovery for some subgroups. nih.govnih.gov | |

| Treatment-Resistant Depression | Open-label trial | Showed potential antidepressant properties in some patients. psychiatryonline.org |

| Randomized, double-blind, placebo-controlled, 8-week adjunctive trial | Aimed to examine the antidepressant efficacy of this compound in treatment-resistant major depressive disorder. clinicaltrials.govgrantome.com | |

| Hereditary Ataxia | Systematic review and meta-analysis of randomized controlled trials | Suggested a promising symptomatic effect, particularly in motor improvement for hereditary ataxia, though further well-designed studies are needed. nih.gov |

Structure

3D Structure

属性

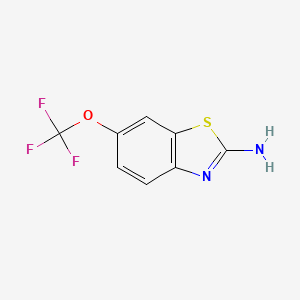

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045192 | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L | |

| Record name | SID855844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1744-22-5 | |

| Record name | Riluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riluzole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzothiazolamine, 6-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LJ087RS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action and Molecular Interactions

Glutamatergic System Modulation

A primary hypothesis for the neuroprotective action of Riluzole centers on its capacity to attenuate excitotoxicity, a damaging process resulting from excessive stimulation by the neurotransmitter glutamate (B1630785). patsnap.com this compound achieves this by intervening at multiple points in the glutamatergic signaling cascade, including presynaptic, extrasynaptic, and postsynaptic sites.

This compound has been demonstrated to inhibit the release of glutamate from nerve terminals. nih.govnih.gov This action is not due to a direct effect on the exocytotic machinery but is instead linked to the modulation of ion channels on presynaptic terminals. nih.gov Research indicates that this compound inactivates voltage-dependent sodium channels, which reduces neuronal excitability and, consequently, the release of glutamate. nih.govpatsnap.com

Furthermore, studies using rat cerebrocortical synaptosomes have shown that this compound's inhibitory effect on glutamate release is concentration-dependent and can be attributed to a reduction in cytosolic calcium. nih.gov This is achieved through the inhibition of P/Q-type voltage-gated calcium channels, which diminishes the necessary calcium influx for neurotransmitter release. nih.govpsu.edu This mechanism may also involve a pertussis toxin-sensitive G-protein signaling pathway, suggesting a complex intracellular cascade initiated by this compound. nih.govnih.govpsu.edu

In addition to inhibiting its release, this compound also facilitates the clearance of glutamate from the synaptic cleft by enhancing its reuptake. spandidos-publications.comoup.com This action is mediated by the potentiation of glutamate transporter activity. oup.com Studies have shown that this compound increases the activity of the astrocytic glutamate transporters GLAST (EAAT1) and GLT-1 (EAAT2), as well as the neuronal transporter EAAC1 (EAAT3). oup.comapexbt.comresearchgate.net

Research in rat astrocyte cultures revealed a biphasic, concentration-dependent effect on glutamate uptake. researchgate.net Low concentrations of this compound significantly increased glutamate uptake, while higher concentrations resulted in a slight reduction. researchgate.net The enhancement is most effective at lower glutamate concentrations, suggesting a modulatory role in maintaining glutamate homeostasis. researchgate.net

Table 1: Effect of this compound on Glutamate Uptake in Rat Cortical Astrocytes

| This compound Concentration (µM) | Effect on Basal Glutamate Uptake |

|---|---|

| 1 | Significant Increase |

| 10 | Significant Increase (up to 42% enhancement) |

| 100 | Slight Reduction |

This table summarizes findings on how different concentrations of this compound affect the uptake of glutamate by astrocytes, based on data from in vitro studies. researchgate.net

This compound also modulates the postsynaptic effects of glutamate by acting as an antagonist at key ionotropic glutamate receptors. nih.govoup.com This action helps to prevent the overstimulation of neurons that leads to excitotoxic cell death. patsnap.com

This compound functions as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Studies on rat NMDA receptors expressed in Xenopus oocytes demonstrated that this compound blocks NMDA-evoked currents with a reversible action that is not use-dependent. nih.gov This noncompetitive blockade interferes with the intracellular events that follow the binding of glutamate to the receptor, thereby reducing excitotoxic injury from excessive calcium influx. drugbank.compatsnap.commdpi.com

Table 2: this compound's Antagonistic Effect on Postsynaptic Glutamate Receptors

| Receptor | Agonist Used in Study | This compound IC₅₀ | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| NMDA | N-methyl-D-aspartic acid | 18.2 µM | Noncompetitive | nih.gov |

| AMPA | Kainate | 1.54 µM | Noncompetitive | nih.gov |

This table presents key findings on this compound's inhibitory action on NMDA and AMPA receptors from electrophysiological studies.

Postsynaptic Glutamate Receptor Antagonism

N-methyl-D-aspartate Receptor (NMDAR) Inhibition

Ion Channel Modulation

The neuroprotective effects of this compound are also mediated by its direct modulation of various voltage-gated and ligand-gated ion channels, which are fundamental to controlling neuronal excitability.

This compound is a known blocker of voltage-gated sodium (Na+) channels. patsnap.comnih.gov It preferentially binds to the inactivated state of the channel, which makes its inhibitory action voltage-dependent. nih.govscbt.com This stabilization of the inactivated state reduces sodium ion influx during depolarization, thereby decreasing neuronal excitability and the repetitive firing of action potentials. scbt.com This mechanism is a key contributor to its ability to inhibit presynaptic glutamate release. nih.gov Interestingly, some research characterizes this compound as a "non-blocking modulator," suggesting it inhibits channel function primarily by altering channel kinetics (stabilizing the inactivated state) rather than by physically occluding the ion pore. nih.govbiorxiv.org

In addition to its effects on sodium channels, this compound modulates several types of potassium (K+) channels. It has been shown to activate small conductance Ca2+-activated K+ (SK) channels and large-conductance Ca2+-activated K+ (BKCa) channels. jneurosci.orgnih.gov In studies on neuroendocrine cells, this compound increased the opening probability of BKCa channels, an effect that is independent of internal calcium concentration and leads to a decrease in the firing rate of action potentials. nih.gov this compound also activates K2P channels, specifically the TREK-1 and TRAAK subtypes, which contributes to membrane hyperpolarization and a reduction in neuronal excitability. researchgate.netplos.orgjneurosci.org

This compound also inhibits certain high-voltage activated calcium (Ca2+) channels, specifically showing selectivity for Caᵥ2.2 and Caᵥ2.1 over Caᵥ1.2. caymanchem.com This action, particularly the inhibition of P/Q-type calcium channels, is directly linked to its ability to reduce presynaptic glutamate release. nih.gov

Table 3: Summary of this compound's Effects on Various Ion Channels

| Ion Channel Family | Specific Channel Type | Effect | Key Research Finding | Reference |

|---|---|---|---|---|

| Sodium (Na+) | Voltage-gated Na+ channels | Inhibition / Non-blocking Modulation | Preferentially binds to and stabilizes the inactivated state. | nih.govnih.gov |

| Potassium (K+) | Small Conductance Ca²⁺-activated (SK) | Activation | Ameliorates defects in cellular models of spinal muscular atrophy. | jneurosci.org |

| Large Conductance Ca²⁺-activated (BKCa) | Activation | Increases channel opening probability independent of internal Ca²⁺. | nih.gov | |

| Two-Pore Domain (K2P) | Activation | Activates TREK-1 and TRAAK subtypes, causing hyperpolarization. | researchgate.netjneurosci.org | |

| Calcium (Ca²⁺) | High-voltage activated (P/Q-type) | Inhibition | Reduces Ca²⁺ influx, contributing to decreased glutamate release. | nih.gov |

This table outlines the diverse modulatory effects of this compound on key ion channels that regulate neuronal activity.

Compound Reference Table

Voltage-Dependent Sodium Channel Blockade

A principal action of this compound is the inhibition of voltage-dependent sodium channels. selleckchem.com This blockade is not a simple "on/off" switch but rather a nuanced interaction. This compound demonstrates a preference for stabilizing the inactivated state of these channels. selleckchem.com This mechanism is use-dependent, meaning the inhibitory effect is more pronounced in rapidly firing neurons. frontiersin.orgacs.org This preferential binding to the inactivated state helps to selectively dampen pathological, high-frequency neuronal firing while having a lesser effect on normal neuronal activity. semanticscholar.orgresearchgate.net

Research has shown that this compound can inhibit various subtypes of sodium channels, including Nav1.4. acs.orgsemanticscholar.org The interaction with the channel is complex, with evidence suggesting that this compound may reside in the channel's fenestrations, allowing it to modulate channel kinetics without physically blocking the pore, a mechanism described as non-blocking modulation. semanticscholar.orgresearchgate.net

Calcium Channel Activity Influence

This compound also exerts influence over voltage-gated calcium channels, though its effects are more varied than its action on sodium channels. Studies have indicated that this compound can inhibit high-voltage activated (HVA) calcium currents, with a particular specificity for N- and P/Q-type calcium channels. jneurosci.orgpbs.gov.auresearchgate.netresearchgate.net This inhibition of presynaptic calcium influx is thought to contribute to the reduction of neurotransmitter release. researchgate.netnih.gov

Conversely, in some cellular contexts, this compound has been observed to increase intracellular calcium levels. spandidos-publications.comfrontiersin.org For instance, in prostate cancer cells and osteosarcoma cells, this compound treatment led to an increase in cytosolic calcium. spandidos-publications.com In Sertoli cells, this compound was found to activate Transient Receptor Potential Canonical subfamily member 5 (TRPC5), leading to an increase in intracellular calcium. mdpi.com This dual action on calcium signaling highlights the context-dependent nature of this compound's effects. spandidos-publications.com

Small-Conductance Calcium-Activated Potassium Channel Stimulation

In addition to its inhibitory actions, this compound is known to activate certain potassium channels. A significant target in this regard is the family of small-conductance calcium-activated potassium (SK) channels. jneurosci.orgnih.govfrontiersin.orgimrpress.comnih.govimrpress.com The activation of SK channels by this compound has been observed in various models and is considered a key aspect of its neuroprotective effects. jneurosci.orgfrontiersin.org

SK channels are involved in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential. jneurosci.org By enhancing the activity of these channels, this compound can help to dampen excessive neuronal firing. nih.govimrpress.comnih.gov This activation of SK channels is thought to be independent of its effects on sodium and calcium channels and represents another important facet of its multifaceted mechanism of action. nih.govnih.gov this compound has also been shown to activate other potassium channels, including large-conductance Ca2+-activated (BK) channels and two-pore-domain (K2P) channels like TREK-1 and TRAAK. jneurosci.orgresearchgate.netnih.gov

Intracellular Signaling Pathway Modulation

Beyond its direct effects on ion channels, this compound influences a number of intracellular signaling pathways that are critical for cell survival, proliferation, and response to stress.

Interference with Growth Signaling Pathways

This compound has been shown to interfere with several growth factor signaling pathways. spandidos-publications.comnih.govnih.govresearchgate.netingentaconnect.comspandidos-publications.com In various cancer cell models, this compound has been found to inhibit pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. spandidos-publications.comfrontiersin.orgnih.govplos.org For example, in osteosarcoma cells, this compound treatment altered the phosphorylation status of Akt and p70 S6 kinase, a downstream effector of mTOR. nih.govplos.org

Furthermore, this compound can inhibit the activity of Protein Kinase C (PKC). jneurosci.orgiiarjournals.orgnih.govmdpi.comfrontiersin.orgnih.gov This inhibition is thought to be direct, with this compound binding to the catalytic domain of PKC. nih.govnih.gov By inhibiting PKC, this compound can modulate a variety of downstream cellular processes, including cell proliferation and response to oxidative stress. iiarjournals.orgnih.govfrontiersin.orgnih.gov In some cancer models, this compound has also been shown to inhibit signaling pathways involving Src/Fak family kinases. biorxiv.org

Regulation of Calcium Homeostasis

This compound's impact on ion channels naturally extends to the regulation of intracellular calcium homeostasis. spandidos-publications.comnih.govnih.govresearchgate.netingentaconnect.comspandidos-publications.com As mentioned, this compound can both inhibit calcium entry through certain voltage-gated channels and, in other contexts, increase cytosolic calcium. nih.govspandidos-publications.com In non-cancerous cells, this compound has been shown to counteract increases in intracellular calcium induced by cellular stressors. spandidos-publications.com Conversely, in some cancer cell lines, this compound can increase cytosolic calcium, which can lead to endoplasmic reticulum (ER) stress. spandidos-publications.com This modulation of calcium levels can have significant downstream consequences, influencing processes from neurotransmitter release to apoptosis. nih.govspandidos-publications.com

Impact on Glutathione (B108866) Synthesis and Reactive Oxygen Species Generation

This compound has a complex relationship with cellular redox state, affecting both glutathione (GSH) synthesis and the generation of reactive oxygen species (ROS). spandidos-publications.comnih.govnih.govresearchgate.netingentaconnect.comspandidos-publications.com In several cancer cell models, this compound has been shown to decrease intracellular GSH levels. spandidos-publications.comoncotarget.com This is often linked to the inhibition of the cystine/glutamate antiporter (xCT), which reduces the uptake of cystine, a key precursor for GSH synthesis. spandidos-publications.com

The reduction in GSH, a major cellular antioxidant, can lead to an increase in intracellular ROS levels. spandidos-publications.comoncotarget.com This increased oxidative stress can trigger cellular damage and apoptosis. spandidos-publications.com However, the effect of this compound on ROS is not uniform. In some studies, this compound has been shown to have direct antioxidant effects, counteracting ROS increases induced by external stressors. researchgate.netmdpi.comnih.gov This suggests that the impact of this compound on the cellular redox environment is highly dependent on the specific cell type and conditions. oncotarget.commdpi.comresearchgate.net

Interactive Data Table: this compound's Molecular Targets and Effects

| Target Class | Specific Target | Primary Effect of this compound | References |

| Ion Channels | Voltage-Dependent Sodium Channels | Inhibition (stabilizes inactivated state) | selleckchem.comfrontiersin.orgacs.orgsemanticscholar.orgresearchgate.net |

| N- and P/Q-type Calcium Channels | Inhibition | jneurosci.orgpbs.gov.auresearchgate.netresearchgate.netnih.gov | |

| TRPC5 Calcium Channels | Activation | mdpi.com | |

| Small-Conductance Ca2+-Activated K+ (SK) Channels | Activation | jneurosci.orgnih.govfrontiersin.orgimrpress.comnih.govimrpress.com | |

| Large-Conductance Ca2+-Activated K+ (BK) Channels | Activation | jneurosci.orgnih.gov | |

| TREK-1 and TRAAK K+ Channels | Activation | jneurosci.orgresearchgate.net | |

| Signaling Pathways | PI3K/Akt/mTOR Pathway | Inhibition | spandidos-publications.comfrontiersin.orgnih.govplos.orgbiorxiv.org |

| MAPK/ERK Pathway | Inhibition | spandidos-publications.comnih.govplos.org | |

| Protein Kinase C (PKC) | Inhibition | jneurosci.orgiiarjournals.orgnih.govmdpi.comfrontiersin.orgnih.gov | |

| Src/Fak Family Kinases | Inhibition | biorxiv.org | |

| Cellular Processes | Glutathione (GSH) Synthesis | Inhibition (in some cancer cells) | spandidos-publications.comoncotarget.com |

| Reactive Oxygen Species (ROS) Generation | Increase (in some cancer cells) / Decrease (antioxidant effect) | spandidos-publications.comoncotarget.comresearchgate.netmdpi.comnih.gov |

Influence on Autophagic and Apoptotic Pathways

This compound has been shown to modulate both autophagic and apoptotic pathways, often in a context-dependent manner. nih.gov In several cancer models, including glioma, pancreatic, and prostate cancer, this compound induces autophagic cell death. nih.gov For instance, in glioma cells, this compound's induction of autophagy is linked to the downregulation of the PI3K/Akt signaling pathway and GLUT3 expression. nih.gov In a castrate-resistant prostate cancer cell line, this compound treatment led to an increase in the expression of autophagy markers such as Beclin 1, LC3AII, and p62, which facilitated the degradation of the androgen receptor through autophagy. nih.gov

Conversely, in other contexts, this compound can inhibit autophagy. In pancreatic cancer, while this compound promotes apoptosis, it has been observed to suppress autophagy, and this suppression contributes to its anti-cancer effects. faimallusr.com The pro-apoptotic effects of this compound are often linked to the induction of oxidative stress. frontiersin.org By increasing reactive oxygen species (ROS), this compound can trigger DNA damage, leading to the activation of apoptotic pathways. nih.govfrontiersin.org For example, in melanoma cells, this compound elevates γ-H2AX levels, a marker of DNA double-strand breaks, and increases the cleavage of PARP, a key event in apoptosis. spandidos-publications.comnih.gov In osteosarcoma, increased ROS due to this compound may contribute to the phosphorylation of YAP by cAbl kinase, which in turn promotes apoptosis. nih.govfrontiersin.org

Table 1: Influence of this compound on Autophagic and Apoptotic Pathways

| Cellular Process | Effect of this compound | Associated Mechanisms | Cell/Tissue Type |

|---|---|---|---|

| Autophagy | Induction | Downregulation of PI3K/Akt signaling and GLUT3 expression | Glioma nih.gov |

| Induction | Increased expression of Beclin 1, LC3AII, and p62 | Prostate Cancer nih.gov | |

| Suppression | Contributes to anticancer role alongside apoptosis induction | Pancreatic Cancer faimallusr.com | |

| Apoptosis | Induction | Increased ROS, DNA damage (elevated γ-H2AX), PARP cleavage | Melanoma spandidos-publications.comnih.gov |

| Induction | ROS-activated cAbl kinase phosphorylation of YAP, leading to Bax expression | Osteosarcoma frontiersin.org | |

| Induction | Alteration of cellular processes including oxidative stress and autophagy inhibition | Various Cancers nih.gov |

Modulation of Protein Kinase Activity

This compound's influence extends to the modulation of various protein kinases, which are critical regulators of cellular signaling. A notable target is Protein Kinase C (PKC). nih.govcapes.gov.br Research has demonstrated that this compound can directly inhibit PKC activity. nih.govcapes.gov.br This inhibition is not thought to occur at the diacylglycerol binding site but rather at the catalytic domain of the enzyme. nih.gov This action is significant as it may contribute to this compound's antioxidative neuroprotective effects. nih.govcapes.gov.br

More recently, this compound has been identified as an ATP-competitive inhibitor of protein kinase CK1 isoform δ (CK1δ), with an IC50 value of 16.1 μM. researchgate.net The inhibition of CK1δ is particularly relevant to the pathology of amyotrophic lateral sclerosis (ALS), as this kinase is involved in the phosphorylation of the TAR DNA-binding protein 43 (TDP-43). researchgate.netresearchgate.netnih.gov Hyperphosphorylation of TDP-43 is a hallmark of ALS, and by inhibiting CK1δ, this compound may prevent this pathological event. researchgate.netnih.gov

In the context of cancer, this compound's modulation of protein kinase activity can have synergistic effects with other therapies. For example, in glioblastoma, inhibitors of mTOR kinase can paradoxically enhance the synthesis of certain proteins that promote resistance. spandidos-publications.comnih.gov this compound has been shown to counteract this by inhibiting IRES-dependent translation, a process that can be enhanced by mTOR inhibitors. spandidos-publications.comnih.govnih.gov

Table 2: this compound's Modulation of Protein Kinase Activity

| Protein Kinase | Effect of this compound | Mechanism of Action | Significance |

|---|---|---|---|

| Protein Kinase C (PKC) | Inhibition | Direct inhibition of the catalytic domain | Contributes to antioxidative neuroprotection nih.govcapes.gov.br |

| Protein Kinase CK1δ | Inhibition | ATP-competitive inhibitor (IC50 = 16.1 μM) | May prevent hyperphosphorylation of TDP-43 in ALS researchgate.netresearchgate.netnih.gov |

| mTOR Pathway-Related Kinases | Counteracts resistance to mTOR inhibitors | Inhibition of IRES-dependent protein synthesis | Synergistic anti-glioblastoma effects spandidos-publications.comnih.govnih.gov |

Inhibition of Protein Translation via IRES Trans-acting Factor (ITAF)

This compound has been identified as an inhibitor of a specific mode of protein translation known as internal ribosome entry site (IRES)-mediated translation. nih.govnih.govresearchgate.net This mechanism is particularly important for the synthesis of key regulatory proteins in cancer cells, especially under conditions of stress where conventional cap-dependent translation is suppressed. spandidos-publications.comresearchgate.net

Specifically, this compound directly binds to the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). spandidos-publications.comnih.govnih.gov This interaction was confirmed through in silico docking analysis, this compound-bead coupled binding assays, and surface plasmon resonance imaging. nih.govnih.gov By binding to hnRNP A1, this compound prevents it from binding to IRES RNA, thereby inhibiting the translation of proteins such as c-myc and cyclin D1. spandidos-publications.comnih.gov This is significant because the IRES-dependent translation of these proteins can contribute to tumor growth and resistance to therapies like mTOR inhibitors. spandidos-publications.comnih.gov The ability of this compound to inhibit this pathway suggests a potential for its use in combination with mTOR inhibitors to overcome therapeutic resistance in cancers like glioblastoma. nih.govnih.gov

Blockade of Glutamate Cystine Antiporter Activity

This compound is known to inhibit the glutamate-cystine antiporter, also known as system xc-. spandidos-publications.comresearchgate.net This antiporter is responsible for the cellular uptake of cystine in exchange for the release of glutamate. researchgate.netmdpi.com By blocking this antiporter, this compound disrupts this exchange, leading to a decrease in the intracellular availability of cystine. spandidos-publications.comresearchgate.net

The reduction in cystine import has significant downstream consequences. Cystine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. spandidos-publications.com Therefore, by inhibiting the glutamate-cystine antiporter, this compound leads to a depletion of GSH, which in turn results in an increase in reactive oxygen species (ROS) and oxidative stress. spandidos-publications.comfrontiersin.org This increase in ROS can induce DNA damage and subsequent cell death, an effect that has been observed in various cancer cell types, including melanoma, osteosarcoma, and hepatocellular carcinoma. spandidos-publications.comfrontiersin.org In silico analysis suggests that this compound may partially block the glutamate-binding site on the antiporter. researchgate.net

Gene Expression and Proteomic Changes

This compound has been shown to induce significant changes in gene expression and proteomic profiles, particularly in the context of neuroprotection and neurotransmission. nih.gov

Upregulation of Neuroprotective Genes (e.g., TrkB, BDNF)

This compound has been reported to increase the levels of neurotrophic factors, which are crucial for neuronal survival and function. nih.gov Specifically, it has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). wikipedia.org BDNF plays a vital role in promoting the survival, differentiation, and plasticity of neurons. biomolther.orgmdpi.com The upregulation of BDNF and TrkB is a key mechanism underlying the neuroprotective effects of this compound. wikipedia.orgfrontiersin.org Studies have shown that the neuroprotective effects of some compounds are associated with the upregulation of BDNF expression through the activation of the BDNF/TrkB/ERK/CREB pathway. biomolther.org

Modulation of Genes Related to Neurotransmission

This compound's influence on gene expression extends to those involved in neurotransmission. nih.gov In studies on animal models of aging and Alzheimer's disease, this compound was found to rescue gene expression profiles related to these conditions, with the most affected pathways being those associated with neurotransmission and neuroplasticity. nih.gov While this compound is known to modulate glutamatergic neurotransmission, it can also affect the release of other neurotransmitters like acetylcholine, dopamine (B1211576), serotonin, and GABA through mechanisms that are independent of glutamate receptors. biorxiv.orgbiorxiv.orgmdpi.com In a rat model of Levodopa-Induced Dyskinesia, this compound administration led to changes in DNA methylation in neuronal genes, many of which are not directly linked to glutamatergic or GABAergic neurotransmission, suggesting broader, indirect effects of the drug on gene expression in the striatum. mdpi.com

Table 3: Gene Expression and Proteomic Changes Induced by this compound

| Category | Specific Genes/Proteins | Effect of this compound | Associated Pathways/Significance |

|---|---|---|---|

| Neuroprotective Genes | Brain-Derived Neurotrophic Factor (BDNF) | Upregulation | Promotes neuronal survival and plasticity wikipedia.orgfrontiersin.org |

| Tropomyosin receptor kinase B (TrkB) | Upregulation | Receptor for BDNF, mediating its neuroprotective effects wikipedia.orgfrontiersin.org | |

| Neurotransmission-Related Genes | Genes in neurotransmission and neuroplasticity pathways | Reversal of age and disease-related changes | Rescues cognitive deficits nih.gov |

| Genes involved in glutamatergic and other neurotransmitter systems | Modulation of expression | Affects release of acetylcholine, dopamine, serotonin, and GABA mdpi.com | |

| Neuronal genes in the striatum | Altered DNA methylation | Suggests indirect targets of the drug beyond known mechanisms mdpi.com |

Neuroprotective Effects and Underlying Pathophysiological Mechanisms

Attenuation of Excitotoxicity

Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a primary target of Riluzole. patsnap.comnih.gov this compound mitigates excitotoxicity through several mechanisms:

Inhibition of Glutamate Release: this compound has been shown to inhibit the release of glutamate from presynaptic terminals. nih.govpatsnap.com This is thought to be achieved, in part, by blocking voltage-gated sodium channels, which reduces neuronal excitability and consequently, the release of glutamate. patsnap.com

Modulation of Glutamate Receptors: The compound also acts on postsynaptic glutamate receptors. nih.gov It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, which are key players in the excitotoxic cascade. nih.govpatsnap.com By blocking these receptors, this compound helps prevent the excessive influx of calcium into neurons, a critical step in excitotoxic cell death. patsnap.comresearchgate.net

Enhancement of Glutamate Uptake: this compound can also increase the uptake of glutamate by glial cells, specifically by activating glutamate transporters like GLT-1. mdpi.comoup.com This helps to clear excess glutamate from the synaptic cleft, further reducing excitotoxic stimulation. oup.com

A study on rat cerebral cortex nerve terminals demonstrated that this compound inhibits the release of glutamic acid. nih.gov This effect is believed to be partially due to the inactivation of voltage-dependent sodium channels on these nerve terminals. nih.gov

Reduction of Neuronal Damage and Cell Death

By attenuating excitotoxicity, this compound directly contributes to the reduction of neuronal damage and cell death. mdpi.comresearchgate.net In preclinical models of spinal cord injury (SCI), treatment with this compound has been shown to significantly reduce neuronal loss and attenuate apoptotic neuronal death. mdpi.com For instance, in a rat model of SCI, this compound-treated animals exhibited a greater number of surviving motor neurons compared to control groups. mdpi.com

The neuroprotective effects of this compound appear to stem from its ability to block sodium channels and prevent an exaggerated influx of calcium. researchgate.net This ionic imbalance is a critical trigger for the release of excitotoxic glutamate and subsequent cellular death and axonal edema. researchgate.net By stabilizing ion channels, this compound helps to maintain neuronal integrity and prevent the activation of cell death pathways. researchgate.netresearchgate.net

Preservation of Neural Tissue Integrity

The preservation of neural tissue integrity is a significant outcome of this compound's neuroprotective actions. nih.gov Preclinical studies have consistently demonstrated that this compound administration leads to diminished neurological tissue destruction in animal models of SCI. mdpi.comresearchgate.net

In a rodent model of cervical SCI, delayed administration of this compound resulted in significant tissue preservation. nih.gov Specifically, measurements of residual tissue at the injury epicenter showed a significant improvement in the this compound-treated groups compared to controls. nih.gov Furthermore, studies have shown that this compound can reduce the size of the central cavity in the spinal cord following injury and enhance the sparing of both gray and white matter. researchgate.netscholaris.ca This preservation of tissue is crucial for maintaining the structural and functional integrity of the spinal cord.

| Preclinical Study Model | Key Findings on Tissue Preservation | Reference |

|---|---|---|

| Rodent model of cervical SCI | Delayed this compound administration led to a significant improvement in tissue preservation at the injury epicenter. | nih.gov |

| Rat model of SCI | This compound treatment significantly reduced tissue loss and increased the number of red nuclei neurons. | mdpi.com |

| Animal models of SCI | This compound treatment decreased the size of the central cavity of the spinal cord. | researchgate.net |

| In vivo SCI model | This compound treatment resulted in the sparing of both gray and white matter. | scholaris.ca |

Restoration of Cortical Excitability

In conditions like amyotrophic lateral sclerosis (ALS), cortical hyperexcitability is a key pathophysiological feature. oup.comemjreviews.com this compound has been shown to partially normalize this hyperexcitability. oup.comnih.gov

Transcranial magnetic stimulation (TMS) studies in ALS patients have revealed that this compound therapy can significantly increase short-interval intracortical inhibition (SICI), a measure of the function of inhibitory interneurons in the motor cortex. oup.com At baseline, ALS patients exhibit reduced SICI, indicating cortical hyperexcitability. oup.com Treatment with this compound has been shown to partially restore this deficient SICI. oup.comnih.gov This modulation of cortical excitability is thought to contribute to the neuroprotective effects of this compound in ALS. nih.gov However, the effect of this compound on cortical excitability appears to be transient in some cases. emjreviews.com

Mitigation of Secondary Injury Cascades

Following a primary neurological insult, a cascade of secondary injury events contributes to further tissue damage. nih.gov this compound has demonstrated the ability to attenuate these secondary injury cascades. mdpi.comnih.gov

Key pathological events in the secondary injury of the spinal cord, such as ionic imbalance and excitotoxicity, are targets of this compound treatment. researchgate.net The initial trauma leads to an excessive influx of sodium and calcium, triggering the release of glutamate. researchgate.net This, in turn, leads to further neuronal depolarization, edema, and cell death. mdpi.com this compound's blockade of sodium channels is a crucial mechanism in interrupting this vicious cycle. mdpi.comnih.gov Preclinical evidence strongly suggests that this compound diminishes neurological tissue destruction by mitigating these secondary events. mdpi.comnih.gov

Influence on Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a critical structure that regulates the passage of substances into the central nervous system. Following injury or in certain pathological states, the permeability of the BBB can increase, contributing to brain edema and further neuronal damage. mdpi.comnih.gov

Studies have shown that this compound can influence BBB permeability. In a rat model of subarachnoid hemorrhage, this compound treatment significantly alleviated the increase in BBB permeability in the cortex. e-century.us Similarly, in a sepsis model in rats, this compound administration diminished the sepsis-induced increase in BBB permeability. nih.gov However, it is also noted that this compound is a substrate for the P-glycoprotein efflux transporter at the BBB, which can limit its penetration into the brain. plos.orgneurologyletters.comresearchgate.net

Regulation of Brain Edema

Brain edema, the accumulation of excess fluid in the brain, is a serious complication of various neurological conditions. This compound has been shown to have a regulatory effect on brain edema. nih.gove-century.usiiarjournals.org

In a study on rats with controlled cortical impact injury, this compound significantly reduced brain swelling and the water content of the traumatized hemisphere in cases of less severe trauma. nih.gov In a rat model of subarachnoid hemorrhage, this compound administration decreased brain water content. e-century.us Furthermore, in a sepsis-induced encephalopathy model, this compound was found to diminish brain edema. nih.gov These findings suggest that this compound's ability to regulate brain edema is another important aspect of its neuroprotective profile.

| Experimental Model | Effect of this compound on Brain Edema | Reference |

|---|---|---|

| Controlled cortical impact injury in rats (less severe trauma) | Significantly reduced hemispheric swelling and cerebral water content. | nih.gov |

| Rat model of subarachnoid hemorrhage | Decreased brain water content. | e-century.us |

| Sepsis-induced encephalopathy in rats | Diminished brain edema. | nih.gov |

| Glioblastoma research | Noted to attenuate cytotoxic brain edema after focal cerebral ischemia. | iiarjournals.org |

Anti-Apoptotic Effects

This compound exerts significant anti-apoptotic effects through various molecular pathways, although the specific mechanisms can differ depending on the cellular context. Its influence is primarily seen in the modulation of key protein families involved in the programmed cell death cascade, including caspases and the Bcl-2 family.

Research has demonstrated that this compound can trigger apoptosis in several types of cancer cells by activating initiator and executioner caspases. nih.gov Specifically, in prostate cancer cell lines, this compound treatment leads to a significant increase in the activities of caspase-3, caspase-8, and caspase-9. spandidos-publications.commdpi.com The activation of these caspases is a critical step in the apoptotic pathway, and the use of caspase inhibitors has been shown to rescue cell viability, confirming their central role in this compound-induced apoptosis. spandidos-publications.commdpi.com Similar activation of caspase-3 and caspase-9 has been observed in hepatocellular carcinoma and pancreatic cancer cells following this compound exposure. nih.gov

The compound's interaction with the Bcl-2 family of proteins, which are critical regulators of mitochondrial-mediated apoptosis, is a key aspect of its mechanism. nih.gov In pancreatic cancer cells, this compound has been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 while simultaneously inducing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts mitochondrial homeostasis and leads to a decrease in the mitochondrial membrane potential, a key event that commits a cell to apoptosis. researchgate.net The regulation of Bcl-2 and Bax expression appears to be a crucial control point for this compound's pro-apoptotic activity in certain cell types. researchgate.netnih.gov

Interestingly, the apoptotic pathway initiated by this compound is not universally dependent on mitochondria. In studies using androgen-dependent and androgen-independent prostate cancer cells, this compound-induced apoptosis occurred without changes in mitochondrial membrane potential or the release of cytochrome c. spandidos-publications.commdpi.comcpn.or.kr Instead, the cell death was mediated by stress signals originating from the endoplasmic reticulum (ER). spandidos-publications.comfrontiersin.org This ER stress pathway was characterized by the activation of caspase-4 and a significant increase in cytosolic calcium levels, indicating a novel, mitochondria-independent mechanism of action in these cells. spandidos-publications.commdpi.comfrontiersin.org

Table 1: this compound's Influence on Key Apoptotic Regulators

| Target Protein/Family | Effect of this compound | Cellular Context | Outcome |

|---|---|---|---|

| Caspase-3, -8, -9 | Increased activity | Prostate Cancer Cells | Induction of apoptosis spandidos-publications.commdpi.com |

| Caspase-3, -9 | Increased activity | Hepatocellular Carcinoma, Pancreatic Cancer | Induction of apoptosis nih.gov |

| Bcl-2 | Decreased expression | Pancreatic Cancer Cells, HeLa Cells | Promotion of apoptosis researchgate.netnih.gov |

| Bax | Increased expression | Pancreatic Cancer Cells, HeLa Cells | Promotion of apoptosis researchgate.netnih.gov |

| Mitochondrial Membrane | Potential drop | Pancreatic Cancer Cells | Mitochondrial-mediated apoptosis researchgate.net |

| Caspase-4 | Increased activity | Prostate Cancer Cells | ER stress-mediated apoptosis spandidos-publications.commdpi.comcpn.or.kr |

Anti-Oxidative Stress Mechanisms

This compound demonstrates significant neuroprotective properties through its ability to counteract oxidative stress, a pathological condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The compound employs several mechanisms to mitigate oxidative damage.

One of the primary anti-oxidative strategies of this compound involves enhancing the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. mdpi.commdpi.com this compound has been found to activate glutamate transporters, specifically GLAST (glutamate-aspartate transporter) and GLT-1 (glutamate transporter-1). nih.govnih.gov This activation enhances the uptake of glutamate, which is a key precursor for the synthesis of GSH. mdpi.com Studies on the rat cerebral cortex have shown that pretreatment with this compound can antagonize oxidative stress by triggering GSH synthesis through this transporter-mediated mechanism. nih.govnih.gov This action helps replenish the cell's primary defense against ROS. nih.gov

Furthermore, this compound's antioxidative neuroprotection may be linked to its ability to inhibit Protein Kinase C (PKC). nih.gov PKC is known to mediate oxidative stress in cortical cultures, and this compound has been shown to directly inhibit the catalytic domain of purified PKC. nih.gov By blocking PKC activity, this compound can markedly attenuate oxidative neuronal death, providing another pathway for its neuroprotective effects. nih.gov This inhibitory action on a pro-oxidative enzyme adds another layer to its multifaceted anti-oxidative stress capabilities. nih.govmdpi.com

Table 2: Summary of this compound's Anti-Oxidative Stress Mechanisms

| Mechanism | Key Molecular Players | Research Finding | Consequence |

|---|---|---|---|

| Enhancement of Glutathione (GSH) Synthesis | Glutamate Transporters (GLAST, GLT-1), Glutamate | This compound activates glutamate transporters, increasing the uptake of the GSH precursor, glutamate. nih.govnih.gov | Increased intracellular GSH levels and enhanced defense against oxidative damage. nih.govmdpi.com |

| Direct ROS Counteraction | Reactive Oxygen Species (e.g., H₂O₂) | This compound limits cell death and ROS accumulation upon exposure to external oxidants. researchgate.netcpn.or.kr | Direct scavenging of ROS, providing neuroprotection against oxidative insults. researchgate.netcpn.or.kr |

| Inhibition of Pro-Oxidative Enzymes | Protein Kinase C (PKC) | this compound directly inhibits the catalytic activity of PKC. nih.gov | Attenuation of PKC-mediated oxidative stress and neuronal death. nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bax |

| Bcl-2 |

| Cytochrome c |

| Glutamate |

| Glutathione (GSH) |

| Hydrogen peroxide (H₂O₂) |

Preclinical Research Findings

In Vitro Studies on Neuronal Models

In vitro studies provide a controlled environment to examine the direct effects of Riluzole on neuronal cells and their functions.

Glutamate (B1630785) Excitotoxicity Models

Glutamate excitotoxicity, a process involving excessive stimulation of glutamate receptors leading to neuronal damage and death, is implicated in various neurological disorders researchgate.netneurofit.com. This compound has been investigated for its ability to counteract this phenomenon. Studies have shown that this compound can inhibit the release of glutamate from cultured neurons and brain slices neurology.org. In glutamate-induced excitotoxicity models, this compound has demonstrated the capacity to improve cell viability and reduce neuronal death neurofit.comnih.gov. For instance, in SH-SY5Y cells subjected to high concentrations of glutamate, co-administration of this compound significantly increased cell viability nih.gov.

Here is a table summarizing findings from in vitro glutamate excitotoxicity studies:

| Cell Model | Stimulus Used | This compound Concentration | Observed Effect on Cell Viability | Source |

| Primary cortical neurons | Glutamate | Not specified | Neuroprotective effect | neurofit.com |

| SH-SY5Y cells | Glutamate (100 mM) | 1-10 µM | Significantly higher cell viability | nih.gov |

| Neonatal rat spinal cord | Kainate (0.05-0.1 mM) | 5 µM | Partially reduced pyknotic cells, but no functional recovery | nih.gov |

Electrophysiological Function Assessment

This compound's effects on the electrical activity of neurons have been assessed using electrophysiological techniques. These studies provide insights into how this compound modulates neuronal excitability. This compound has been shown to depress cortico-cortical stimulus-evoked field potentials in rat cortical slices in a concentration-dependent manner nih.gov. It also reduced the tonic firing of neocortical neurons induced by intracellular current injection nih.gov. Furthermore, this compound can block repetitive firing of sodium action potentials and increase the threshold for generating calcium spikes nih.gov. While this compound can depress synaptic transmission, it has also been shown to prevent the irreversible depression of field potentials induced by ischemia in vitro nih.gov.

Cell Death Prevention Studies

Beyond excitotoxicity, this compound's ability to prevent neuronal cell death induced by various insults has been explored. In addition to its effects against glutamate-induced toxicity, this compound has shown protective effects against neuronal injuries caused by impairment of cellular energy metabolism and oxidative stress in dopamine (B1211576) neurons in vitro researchgate.net. In SH-SY5Y cells, this compound was effective in counteracting cell death and the increase in reactive oxygen species levels induced by hydrogen peroxide exposure researchgate.net. However, this compound was found to be ineffective in preventing cell death in SH-SY5Y cells carrying a specific mutation (G93A SOD1) or against nitrosative stress induced by a reactive nitrogen species donor researchgate.net.

In Vivo Animal Models of Neurological Conditions

In vivo studies in animal models are crucial for understanding the effects of this compound in a more complex biological system and its potential to influence functional outcomes.

Spinal Cord Injury Models

Spinal cord injury (SCI) is a devastating condition characterized by significant neuronal damage and functional loss. Preclinical studies in animal models of SCI have extensively investigated this compound's potential neuroprotective effects researchgate.netmdpi.comnih.gov. The mechanism of action in SCI models is thought to involve the inhibition of pathological glutamatergic transmission and sodium channel blockade, which can attenuate secondary injury processes researchgate.netmdpi.com.

Functional Recovery Evaluation

A key focus of in vivo SCI studies is the evaluation of functional recovery following this compound administration. Convincing evidence suggests that this compound diminishes neurological tissue destruction and promotes functional recovery in animal SCI models researchgate.netmdpi.com. Studies in rats with cervical SCI have shown significant improvements in locomotor recovery, as measured by scores on tests like the open field locomotion (BBB score) nih.gov. This compound treatment has led to better neurobehavioral outcomes compared to control groups researchgate.net. Functional recovery has been corroborated by histological analysis, indicating significant long-term tissue sparing at and around the injury site mdpi.com. This compound-treated animals have shown a greater degree of spared tissue at the injury epicenter compared to controls nih.gov.

Here is a table summarizing findings on functional recovery in animal SCI models:

| Animal Model | Injury Model | Outcome Measure(s) | Observed Effect of this compound Treatment | Source |

| Rats | Weight-drop trauma | Neurobehavioral and histopathological recovery | Better results compared to phenytoin | researchgate.net |

| Various species | Ischemic and traumatic SCI | Functional neurological recovery | Promotes recovery | mdpi.com |

| Rats | Cervical SCI | Locomotor recovery (BBB score) | Significant improvements | nih.gov |

| Rats | Acute SCI | Functional recovery | Improves recovery | imrpress.com |

Histopathological Outcome Analysis (Tissue Sparing, Neuronal Count, Cavity Reduction)

Research in animal models of spinal cord injury (SCI) has demonstrated that this compound can lead to significant improvements in histopathological outcomes. Studies have shown that this compound treatment is associated with significant long-term tissue sparing at and around the injury site. nih.govmdpi.com This preservation of tissue is often accompanied by an increase in the number and size of neurons, particularly in regions like the red nucleus. nih.govmdpi.com Furthermore, this compound treatment has been observed to result in a reduction of the cavity area that forms following SCI. nih.govmdpi.com These findings suggest that this compound can mitigate the extent of tissue damage and neuronal loss in the injured spinal cord.

In addition to SCI models, studies in rat models of sepsis-induced brain injury and traumatic brain injury (TBI) have also investigated the histopathological effects of this compound. researchgate.netdntb.gov.ua

Electrophysiological Modifications

Electrophysiological studies in preclinical models have explored how this compound influences neuronal activity and conduction. In vitro experiments using isolated spinal cord tissue from rats after compression injury have indicated that reducing extracellular sodium concentrations improved function, while increased axonal membrane permeability to sodium led to reduced function. mdpi.comuzh.ch Treatment with sodium channel blocking compounds improved electrophysiological function in injured axons, providing a rationale for investigating sodium channel blockade after SCI. mdpi.comuzh.ch

In SCI models, this compound-treated rats have exhibited shorter latency and larger amplitude in motor evoked potentials (MEPs) and somatosensory evoked potentials (SEPs) compared to control groups. jst.go.jp These results suggest that this compound treatment can improve the recovery of motor and sensory systems after SCI, potentially by enhancing axonal conduction. jst.go.jp

Exploratory research in ALS patients has suggested that this compound can alter nerve excitability properties. onderzoekmetmensen.nl

Subarachnoid Hemorrhage Models (Early Brain Injury)

Subarachnoid hemorrhage (SAH) is a severe cerebrovascular event where early brain injury (EBI) within the initial 72 hours significantly contributes to poor outcomes. nih.govresearchgate.net EBI involves a cascade of events including excitotoxicity, oxidative stress, inflammation, and cell apoptosis. nih.gov

Preclinical studies in rat models of SAH have investigated the neuroprotective effects of this compound on EBI. Intraperitoneal administration of this compound has been shown to improve neurological deficits at 24, 48, and 72 hours post-SAH. e-century.us this compound treatment alleviated blood-brain barrier permeability and brain edema. e-century.us It also reduced the concentration of glutamate in cerebrospinal fluid, increased the expression of glutamate transporter-1 (GLT-1) in the cortex, increased glutathione (B108866) (GSH) content, and attenuated malondialdehyde (MDA) content and neuronal apoptosis in the cortex at 72 hours after SAH. e-century.us These findings suggest that this compound may ameliorate EBI after SAH through anti-glutamate and anti-apoptosis mechanisms. e-century.us

Neurodegenerative Disease Models (excluding ALS focus here)

While this compound is known for its use in ALS, preclinical research has explored its potential in other neurodegenerative conditions. The mechanism of action of this compound involves the inhibition of pathological glutamatergic transmission, which is implicated in various neurodegenerative processes. nih.govmdpi.comwikipedia.org this compound's ability to block voltage-gated sodium channels and potentially modulate glutamate receptors (NMDA and AMPA) contributes to its neuroprotective profile. wikipedia.orgresearchgate.netnih.gov

Studies have investigated the effects of this compound in models of neurodegenerative diseases where excitotoxicity plays a role. For instance, research exploring NMDA receptor antagonists in neurodegenerative diseases highlights the relevance of targeting glutamatergic systems. researchgate.net

Sensory System Protection Models (e.g., Noise-Induced Hearing Loss, Ototoxicity)

Preclinical studies have explored the protective effects of this compound in models of sensory system damage, particularly noise-induced hearing loss (NIHL) and ototoxicity.

In guinea pig models of acoustic trauma, this compound has demonstrated neuroprotective effects. researchgate.netclinmedjournals.orgnih.gov Acoustic trauma can lead to sensory cell death and permanent hearing loss, involving mechanisms like apoptosis and autolysis, often linked to mitochondrial alteration. researchgate.net Intracochlear perfusion of this compound prevented mitochondrial damage, DNA fragmentation, and hair cell degeneration, resulting in a dose-dependent reduction of permanent hearing loss. researchgate.net Intraperitoneal injection of this compound also showed protective effects within a therapeutic window. researchgate.net The protective effect of this compound against acoustic trauma-induced cochlear excitotoxicity appears to be primarily mediated by the inhibition of glutamate release from sensory inner hair cells. nih.gov

This compound has also been investigated for its potential protective effects against cisplatin-induced ototoxicity in guinea pigs. nih.gov Cisplatin (B142131), a chemotherapy agent, can cause dose-limiting ototoxicity leading to sensorineural hearing loss. nih.gov Studies suggested that this compound might have positive effects on hearing and preserving the cochlea against cisplatin-induced damage, although the exact mechanism requires further investigation. nih.gov

Cancer Cell Line Research

Beyond its neurological applications, this compound has been investigated for potential anti-cancer properties in various cancer cell lines.

Inhibition of Cell Proliferation

Preclinical studies have demonstrated that this compound can inhibit cell proliferation in a range of cancer cell lines. brieflands.comspandidos-publications.comeurekaselect.com This effect has been observed in liver primary cancer cells and cancer cell lines. brieflands.com this compound has also shown antiproliferative properties in melanoma, triple-negative breast cancer (TNBC), osteosarcoma, and glioblastoma cell lines. brieflands.comwsusurgery.com

Studies using various tumor cell lines, including HeLa, HepG2, SP2/0, and MCF-7, have shown that this compound and its derivatives can suppress cell proliferation in a dose-dependent manner. brieflands.com For example, in HeLa cells, the percentage of growth inhibition by this compound increased with increasing concentration, although some derivatives showed more conspicuous anti-proliferative activity. brieflands.com

In TNBC cell lines, this compound significantly inhibited cell proliferation in a dose-dependent manner. wsusurgery.com While this compound is thought to indirectly inhibit glutamate signaling, studies in breast cancer cell lines suggest that its action may also involve metabotropic glutamate receptor 1-independent pathways. wsusurgery.comoncotarget.com

This compound has been indicated to cause G2/M cell cycle arrest in various cancer cells, including hepatocellular carcinoma (HCC), pancreatic cancer, melanoma, and nasopharyngeal carcinoma cell lines. spandidos-publications.comeurekaselect.com This cell cycle arrest is associated with changes in the expression levels of regulatory proteins such as cyclin B1, p21, and cyclin-dependent kinase 1. spandidos-publications.comeurekaselect.com

Studies have demonstrated antiproliferative properties of this compound in a broad spectrum of cancer cell lines, including rhabdomyosarcoma, medulloblastoma, neuroblastoma, astrocytoma, glioma, colon cancer, lung cancer, thyroid carcinoma, leukemia, erythroleukemia, and multiple myeloma. eurekaselect.com

Here is a summary of this compound's effect on cell proliferation in select cancer cell lines:

| Cell Line | Effect on Proliferation | Reference |

| Liver primary cancer | Suppression | brieflands.com |

| Melanoma | Inhibition | brieflands.comspandidos-publications.com |

| Triple-negative breast cancer | Inhibition | brieflands.comwsusurgery.com |

| Osteosarcoma | Inhibition | brieflands.com |

| Glioblastoma (U87) | Inhibition | brieflands.com |

| HeLa | Inhibition (dose-dependent) | brieflands.com |

| HepG2 | Inhibition | brieflands.com |

| SP2/0 | Inhibition | brieflands.com |

| MCF-7 | Inhibition | brieflands.com |

| HCC (SNU 449, Huh-7) | Inhibition (G2/M arrest) | spandidos-publications.com |

| Pancreatic cancer (PANC1, ASPC1) | Inhibition (G2/M arrest) | spandidos-publications.com |

| Rhabdomyosarcoma | Inhibition | eurekaselect.com |

| Medulloblastoma | Inhibition | eurekaselect.com |

| Neuroblastoma | Inhibition | eurekaselect.com |

| Astrocytoma | Inhibition | eurekaselect.com |

| Glioma | Inhibition | eurekaselect.com |

| Colon cancer | Inhibition | eurekaselect.com |

| Lung cancer | Inhibition | eurekaselect.com |

| Thyroid carcinoma | Inhibition | eurekaselect.com |

| Leukemia | Inhibition | eurekaselect.com |

| Erythroleukemia | Inhibition | eurekaselect.com |

| Multiple myeloma | Inhibition | eurekaselect.com |

The inhibition of cell proliferation by this compound can involve various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. brieflands.comspandidos-publications.comeurekaselect.com

Induction of Cell Death

This compound has demonstrated the ability to induce cell death in various cancer cell lines and preclinical models nih.govsciensage.info. This induction of cell death can occur through several mechanisms, including the activation of apoptotic pathways and the induction of oxidative stress nih.govsciensage.infofrontiersin.org.

Studies in osteosarcoma, cisplatin-resistant lung cancer, and hepatocellular carcinoma have indicated that this compound increases levels of reactive oxygen species (ROS), contributing to cell death frontiersin.org. High ROS levels can lead to DNA damage and subsequent apoptosis frontiersin.org. For instance, this compound-induced DNA damage in breast cancer has been shown to be dependent on the expression of mutant p53 frontiersin.org. This compound has also been observed to increase ROS by blocking xCT and decreasing NAD+ levels, thereby reducing lactate (B86563) dehydrogenase activity in cisplatin-resistant small lung cancer cells frontiersin.org.

Activation of apoptosis by this compound has been observed in various cancer types, including melanoma, hepatocellular carcinoma (HCC), pancreatic cancer, prostate cancer, and breast cancer nih.govsciensage.info. Apoptosis induction can involve the alteration of cellular processes such as oxidative stress induction, inhibition of autophagy, and downregulation of survival signaling pathways nih.govsciensage.info. In HCC, this compound treatment increased levels of cleaved caspase-3, caspase-9, and PARP, which are markers of apoptosis nih.govsciensage.info. In osteosarcoma cells, this compound-induced apoptosis involves ROS-activated cAbl kinase, which phosphorylates YAP, promoting its binding to p73 and activating Bax expression frontiersin.org.

This compound has also been shown to induce cell cycle arrest, particularly in the G2/M phase, in several cancer cell types, including HCC, pancreatic cancer, melanoma, and nasopharyngeal carcinoma nih.govspandidos-publications.comsciensage.info. This cell cycle arrest can precede or contribute to cell death nih.govsciensage.info. For example, in HCC cell lines SNU 449 and Huh-7, this compound exposure led to G2/M arrest, accompanied by elevated cyclin B1 expression and reduced expression of p21 and p-cdc2 nih.gov. In pancreatic cancer cell lines PANC1 and ASPC1, this compound induced dose-dependent G2/M arrest and decreased cyclin-dependent kinase 1 levels nih.govsciensage.info.

Preclinical data on the effect of this compound on cell growth inhibition and cell death across different cancer cell lines are summarized in the table below:

| Cancer Type | Cell Lines Tested | This compound Effect on Cell Growth/Viability | Key Mechanism(s) Involved | Source |

| Osteosarcoma | LM7, OS482, K7M2, MG63, 143B, U2OS, and others (11 total) + 4 PDX lines | Significant, dose-dependent inhibition | Increased ROS, DNA damage, Apoptosis (via ROS-activated cAbl/YAP/p73/Bax pathway), MMP2 inhibition | frontiersin.org |

| Lung Cancer (cisplatin-resistant) | Cisplatin-resistant small lung cancer cells | Induces cell death | Increased ROS (blocking xCT, decreasing NAD+) | nih.govfrontiersin.org |

| Hepatocellular Carcinoma | SNU 449, Huh-7, and others | Induces cell death, inhibits proliferation | Increased ROS, Apoptosis (increased cleaved caspase-3, -9, PARP), G2/M arrest | nih.govsciensage.infofrontiersin.org |

| Breast Cancer | Triple-negative breast cancer (TNBC) cell lines, ER+ cell lines (MCF-7, T-47D, BT-474) | Inhibits growth, induces apoptosis | Oxidative stress induction, autophagy inhibition, downregulation of survival pathways, DNA damage (mutant p53 dependent), G2-M or G0-G1 arrest (subtype dependent) | nih.govsciensage.infofaimallusr.comoncotarget.comoup.comuantwerpen.be |

| Melanoma | Various cell lines, including GRM1-expressing | Inhibits proliferation, induces apoptosis | Oxidative stress induction, autophagy inhibition, downregulation of survival pathways, DNA damage (elevated γ-H2AX), G2/M arrest, inhibits mGluR1 signaling | nih.govsciensage.infospandidos-publications.comsciensage.infofaimallusr.comnih.govresearchgate.netascopubs.org |

| Pancreatic Cancer | PANC1, ASPC1, and others | Induces cell death, inhibits proliferation | Oxidative stress induction, autophagy inhibition, downregulation of survival pathways, Apoptosis (increased caspase-3), G2/M arrest | nih.govsciensage.infosciensage.info |

| Prostate Cancer | Castrate-resistant prostate cancer cell line expressing GRM1 | Induces apoptotic cell death | Oxidative stress induction, autophagy inhibition, downregulation of survival pathways, increased intracellular Ca2+, autophagy-mediated degradation of androgen receptor | nih.govsciensage.infosciensage.info |

| Glioblastoma | U87, brain tumor stem-like cells (BTSCs), and others | Inhibits cell proliferation, induces cell death | Blocks glutamate release, decreases GLUT3 expression (in BTSCs), downregulates PI3K/Akt signaling, autophagy-mediated cell death, decreases DNMT1 gene expression | nih.govsciensage.infospandidos-publications.combrieflands.comiiarjournals.orgiiarjournals.orgoncotarget.com |

| Colorectal Cancer | HT-29, T84, and others | Reduces cell viability/proliferation | Inhibits glutamate release, activates cGAS/STING pathway (in mouse model) | aacrjournals.orgaacrjournals.orgaacrjournals.orgbmj.com |

| Nasopharyngeal Carcinoma | Human nasopharyngeal carcinoma cells | Induces apoptosis | G2/M arrest | nih.govsciensage.info |

Sensitization to Radiation Therapy